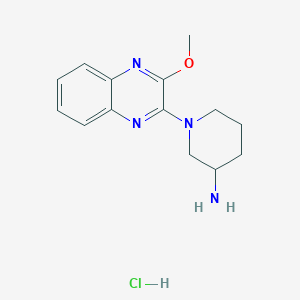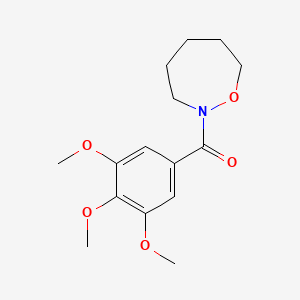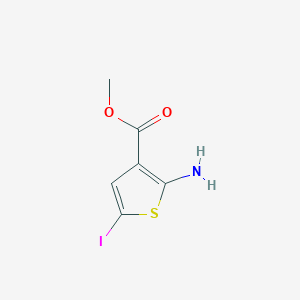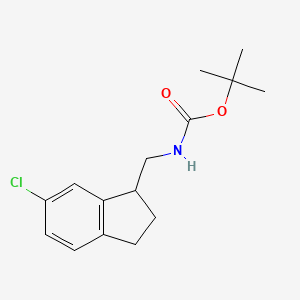
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a 6-chloro-2,3-dihydro-1H-inden-1-yl)methyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate typically involves the reaction of 6-chloro-2,3-dihydro-1H-indene with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indene derivatives.
Applications De Recherche Scientifique
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the indene moiety.
6-chloro-2,3-dihydro-1H-indene: Shares the indene core but lacks the carbamate group.
tert-Butyl ((2,3-dihydro-1H-inden-1-yl)methyl)carbamate: Similar structure but without the chloro substituent.
Uniqueness
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate is unique due to the combination of the tert-butyl carbamate group and the 6-chloro-2,3-dihydro-1H-indene moiety. This unique structure imparts specific chemical and biological properties that are not found in the simpler analogs.
Propriétés
Formule moléculaire |
C15H20ClNO2 |
|---|---|
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
tert-butyl N-[(6-chloro-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-11-5-4-10-6-7-12(16)8-13(10)11/h6-8,11H,4-5,9H2,1-3H3,(H,17,18) |
Clé InChI |
XPIDTAMFETWZMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


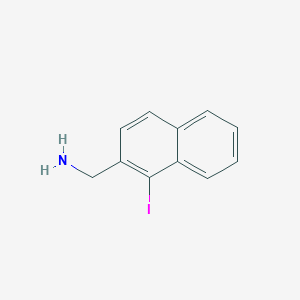
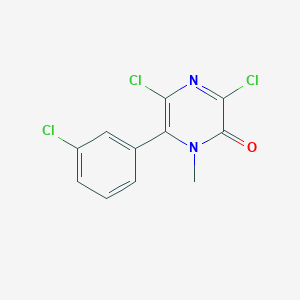
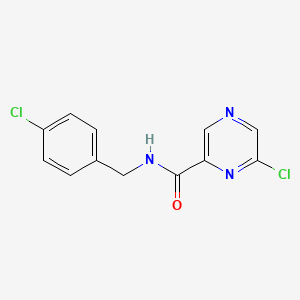
![7-Nitroisoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11840049.png)
![7-Bromopyrimido[5,4-b]quinoline-2,4-diol](/img/structure/B11840052.png)
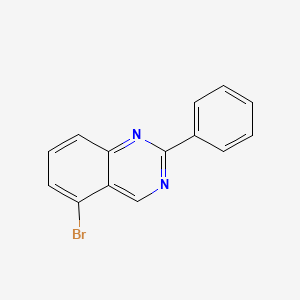
![2,5-Diacetyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11840068.png)
![2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine](/img/structure/B11840070.png)
